2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with a molecular formula of and a molecular weight of 500.6 g/mol. This compound is classified as a hypoxia-activated prodrug, which suggests it may be activated under low oxygen conditions, making it potentially useful in targeted therapies, particularly in oncology .
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves several synthetic steps that include:
Specific reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., triethylamine) play critical roles in optimizing yields and purity. The entire process may require purification techniques such as recrystallization or chromatography to isolate the desired product.
The molecular structure can be represented using various notations:
InChI=1S/C22H20N4O6S2/c1-31-17-8-7-15(11-18(17)32-2)25-21(28)20-16(9-10-33-20)24-22(25)34-12-19(27)23-13-3-5-14(6-4-13)26(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC
This structure indicates the presence of multiple functional groups including thieno[3,2-d]pyrimidine and nitrophenyl moieties which contribute to its biological activity .
The compound may participate in various chemical reactions typical for organic compounds with functional groups like thioethers and amides. Potential reactions include:
These reactions are significant for understanding the compound's stability and reactivity in biological systems .
The mechanism of action for 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide likely involves its activation in hypoxic conditions where it may selectively target tumor cells. Upon activation:
Understanding these pathways is crucial for developing therapeutic strategies that leverage the unique properties of this compound .
While specific physical properties such as melting point and boiling point are not documented, the molecular weight suggests it could exhibit properties typical of similar organic compounds.
The compound is expected to be soluble in organic solvents due to its complex structure but may have limited solubility in water due to hydrophobic regions. Stability studies under various pH conditions would be beneficial to ascertain its shelf-life and usability in formulations .
The primary applications of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide include:
This compound exemplifies how complex organic molecules can serve significant roles in advancing medicinal chemistry and therapeutic development .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4